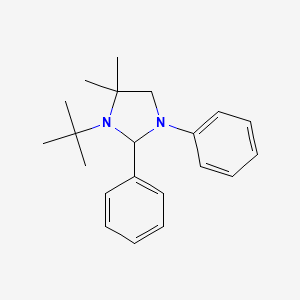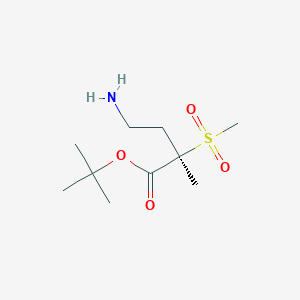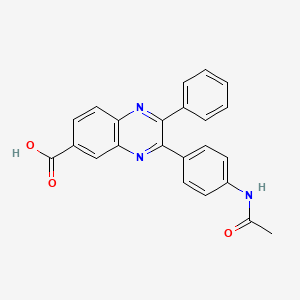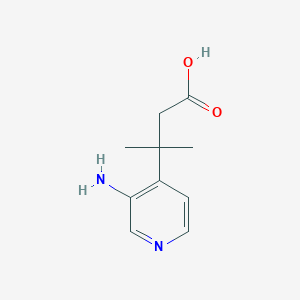
3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine is an organic compound characterized by the presence of a tert-butyl group, two phenyl groups, and a dimethyl-substituted imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butylamine with a suitable diketone or diimine precursor, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group and phenyl rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group, used as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group, used in various chemical reactions.
tert-Butyl-substituted indoles: Compounds with a tert-butyl group attached to an indole ring, known for their biological activities.
Uniqueness
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine is unique due to its imidazolidine ring structure combined with tert-butyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60687-74-3 |
|---|---|
Fórmula molecular |
C21H28N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
3-tert-butyl-4,4-dimethyl-1,2-diphenylimidazolidine |
InChI |
InChI=1S/C21H28N2/c1-20(2,3)23-19(17-12-8-6-9-13-17)22(16-21(23,4)5)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
Clave InChI |
JASUGRKEQHUUCM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)

![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)





![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)


![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

